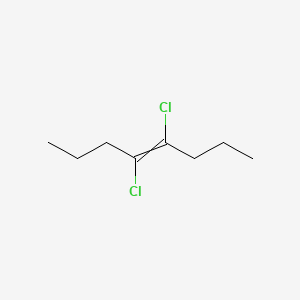![molecular formula C17H20SSn B14507934 Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane CAS No. 62762-10-1](/img/structure/B14507934.png)
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group substituted with phenyl and phenylsulfanyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable vinyl stannane precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various fields. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an alkane or other reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane involves its interaction with molecular targets through its tin atom and vinyl group. The compound can form coordination complexes with various substrates, facilitating catalytic processes and chemical transformations. The phenylsulfanyl group also plays a role in modulating the compound’s reactivity and selectivity in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]silane: Similar structure but with a silicon atom instead of tin.
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]germane: Similar structure but with a germanium atom instead of tin.
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]lead: Similar structure but with a lead atom instead of tin.
Uniqueness
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity and the ability to form stable organometallic complexes. These properties make it particularly valuable in catalysis and organic synthesis compared to its silicon, germanium, and lead analogs.
Propriétés
Numéro CAS |
62762-10-1 |
|---|---|
Formule moléculaire |
C17H20SSn |
Poids moléculaire |
375.1 g/mol |
Nom IUPAC |
trimethyl-(2-phenyl-1-phenylsulfanylethenyl)stannane |
InChI |
InChI=1S/C14H11S.3CH3.Sn/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;;;;/h1-11H;3*1H3; |
Clé InChI |
YVVAKUDDKPUXEV-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)



![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)



